2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide linker connects the pyridazinone moiety to a naphthalen-1-yl group. The naphthalene moiety may enhance hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-16-9-10-18(19(24)13-16)21-11-12-23(29)27(26-21)14-22(28)25-20-8-4-6-15-5-2-3-7-17(15)20/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTXFZYUVUMFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-fluoro-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the acylation of the pyridazinone with naphthalen-1-yl acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridazinone Core Modifications
Key Differences :
- Chlorine vs. This compound exhibits a yield of 79% and a white solid morphology . Target Compound: The 2-fluoro-4-methoxyphenyl group combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, balancing lipophilicity and metabolic stability.
Table 1: Substituent Effects on Pyridazinone Core
Acetamide Linker and Naphthalene Modifications
Key Differences :
- Naphthalene vs. Phenyl/Triazole Groups: Compounds: Feature a triazole ring instead of pyridazinone, linked to naphthalene via an acetamide. For example, compound 6b () includes a nitro group on the phenyl ring, which may enhance π-π stacking but reduce solubility .
Table 2: Acetamide Linker and Aromatic Group Comparisons
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide
- Molecular Formula : C15H14FN3O5
- Molar Mass : 335.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival. The presence of the fluoro-methoxyphenyl and pyridazine moieties enhances its binding affinity to these targets, potentially leading to modulation of their activity.
Anticancer Potential
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines, including glioblastoma (GB) and multiple myeloma (MM). In vitro assays demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent for treating these aggressive cancers.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87MG (Glioblastoma) | 5.2 | Induces apoptosis |
| RPMI 8226 (MM) | 4.8 | Inhibits cell proliferation |
Proteasome Inhibition
The compound has been identified as a potential proteasome inhibitor, which is crucial for regulating protein degradation pathways in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby promoting cancer cell death.
Study 1: Antiproliferative Activity
A study published in Cancer Research evaluated the effects of various derivatives of compounds similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide on GB and MM cell lines. The results indicated that this compound exhibited superior efficacy compared to other tested analogs, with a notable reduction in cell viability at low concentrations .
Study 2: Mechanistic Insights
In another investigation, researchers explored the molecular mechanisms underlying the compound's activity. They found that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis . This study emphasized the importance of ROS in mediating the compound's anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
